molecular formula C9H11NO B3181002 Chroman-7-amine CAS No. 50386-68-0

Chroman-7-amine

Cat. No.: B3181002
CAS No.: 50386-68-0
M. Wt: 149.19 g/mol
InChI Key: SPTKRFYLJBPEBL-UHFFFAOYSA-N
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Description

Chroman-7-amine, also known as 7-aminochroman, is a heterocyclic compound that belongs to the chromane family. Chromanes are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring. This compound is characterized by the presence of an amino group at the seventh position of the chromane ring. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-7-amine can be achieved through various methods. One common approach involves the reduction of chroman-7-nitro, which can be synthesized via the nitration of chroman. The reduction can be carried out using catalytic hydrogenation or chemical reduction methods. For example, catalytic hydrogenation can be performed using palladium on carbon as a catalyst under hydrogen gas at room temperature. Chemical reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration followed by reduction processes. The nitration step is carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction step employs catalytic hydrogenation for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Chroman-7-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chroman-7-imine using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Chroman-7-imine.

    Reduction: this compound derivatives.

    Substitution: Substituted chroman-7-amines with various functional groups.

Scientific Research Applications

Chroman-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of chroman-7-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Research has shown that this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Chroman-7-amine can be compared with other similar compounds such as:

    Chroman-2-amine: Differing in the position of the amino group, which can lead to variations in biological activity.

    Chroman-4-amine: Another positional isomer with distinct pharmacological properties.

    Chroman-7-nitro: The precursor to this compound, which undergoes reduction to form the amine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its position-specific amino group allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTKRFYLJBPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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